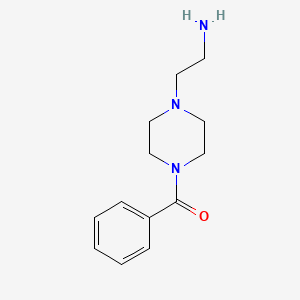
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 (EHPD5) is an important synthetic compound used in a variety of scientific research applications. It is a stable, water-soluble compound with a relatively low molecular weight, making it an ideal choice for a wide range of research applications. EHPD5 has been used in a variety of fields, including biochemistry, pharmacology, and in vitro and in vivo studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 involves the conversion of a starting material to an intermediate, which is then further reacted to form the desired compound. The key steps in the synthesis are the alkylation of a pyrrolidinone intermediate with an ethyl group, followed by the introduction of a deuterium atom at the 5-position of the pyrrolidinone ring.
Starting Materials
5-hydroxy-2-pyrrolidinone, ethyl iodide, sodium hydride, deuterium oxide
Reaction
Step 1: To a solution of 5-hydroxy-2-pyrrolidinone in anhydrous DMF, add sodium hydride and stir for 30 minutes to form the sodium salt of the pyrrolidinone intermediate., Step 2: Add ethyl iodide to the reaction mixture and stir for 24 hours at room temperature to effect alkylation of the intermediate., Step 3: Quench the reaction with water and extract the product into an organic solvent., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to yield the intermediate 1-Ethyl-5-hydroxy-2-pyrrolidinone., Step 5: To a solution of the intermediate in deuterium oxide, add a catalytic amount of palladium on carbon and stir for 24 hours at room temperature to effect deuterium exchange at the 5-position of the pyrrolidinone ring., Step 6: Quench the reaction with water and extract the product into an organic solvent., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to yield the desired product 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5.
Scientific Research Applications
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been used in a variety of scientific research applications. It has been used as a marker in the detection of proteins and other molecules in cells, as well as in the study of enzyme kinetics and the mechanism of action of drugs. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
Mechanism Of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is not completely understood. It is believed to interact with proteins and other molecules in cells, and to affect their activity. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to affect the activity of enzymes, and to alter the activity of the nervous system.
Biochemical And Physiological Effects
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of enzymes, to affect the activity of the nervous system, and to affect the immune system. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to have anti-inflammatory and anti-cancer effects, as well as to have neuroprotective and anti-oxidant effects.
Advantages And Limitations For Lab Experiments
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several advantages for use in lab experiments. It is a stable, water-soluble compound with a relatively low molecular weight, making it an ideal choice for a wide range of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the nervous system, the immune system, and other biological systems.
However, there are also some limitations to using 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 in lab experiments. In particular, the mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is not completely understood, and it is not known how it affects the activity of proteins and other molecules in cells. In addition, there is a risk of contamination when using 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 in lab experiments, as it is a synthetic compound and is not naturally occurring.
Future Directions
There are a number of potential future directions for 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 research. In particular, further research is needed to understand the mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5, as well as to determine its effects on proteins and other molecules in cells. In addition, further research is needed to determine the effects of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 on the nervous system, the immune system, and other biological systems. Finally, further research is needed to develop methods for synthesizing 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 with greater purity and higher yields.
properties
CAS RN |
1370698-99-9 |
|---|---|
Product Name |
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
134.19 |
IUPAC Name |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
InChI Key |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
synonyms |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)



![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
